![molecular formula C8H18ClNO B1422945 4-methoxy-N-methylcyclohexan-1-amine hydrochloride CAS No. 1311315-59-9](/img/structure/B1422945.png)
4-methoxy-N-methylcyclohexan-1-amine hydrochloride
Overview
Description
4-methoxy-N-methylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 1311315-59-9 . It has a molecular weight of 179.69 and its IUPAC name is 4-methoxy-N-methylcyclohexanamine hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 4-methoxy-N-methylcyclohexan-1-amine hydrochloride is 1S/C8H17NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-methoxy-N-methylcyclohexan-1-amine hydrochloride is a powder that is stored at room temperature . Its molecular formula is C8H18ClNO .Scientific Research Applications
Synthesis and Building Blocks
4-Methoxy-N-methylcyclohexan-1-amine hydrochloride plays a significant role in the synthesis of various compounds. It has been used in the synthesis of 4-Silacyclohexan-1-ones and related amines, which are versatile building blocks for further chemical synthesis (Fischer, Burschka, & Tacke, 2014). Additionally, it has been employed in the creation of novel compounds with potential anticoccidial and antimicrobial activities (Georgiadis, 1976).
Pharmacology and Biological Activity
In the field of pharmacology, research has explored the monoamine oxidase inhibiting activity of derivatives of 4-methoxy-beta-hydroxyphenethylamine, a compound related to 4-methoxy-N-methylcyclohexan-1-amine hydrochloride (Ferguson & Keller, 1975). These studies contribute to understanding the compound's potential effects on neurological processes.
Chemical Reactions and Mechanisms
The compound is also central to studies on chemical reactions and mechanisms. For instance, its derivatives have been used to investigate the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solutions, providing insights into reaction kinetics and mechanisms (Castro, Ruiz, Salinas, & Santos, 1999).
Spectroscopy and Detection
From a spectroscopic perspective, the detection of the methoxyl group, a key component of 4-methoxy-N-methylcyclohexan-1-amine hydrochloride, has been studied in detail. This research contributes to our understanding of how to identify and quantify this and similar compounds using infrared spectroscopy (Degen, 1968).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that this compound is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Mode of Action
It is known that methoxyamine, a compound with a similar structure, covalently binds to apurinic/apyrimidinic (ap) dna damage sites and inhibits base excision repair (ber)
Biochemical Pathways
Based on the potential mode of action mentioned above, it could be inferred that this compound may affect the dna repair pathway, specifically the base excision repair (ber) pathway .
Result of Action
If it acts similarly to methoxyamine, it may result in an increase in dna strand breaks and apoptosis .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
4-methoxy-N-methylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUFVISYKAHGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methylcyclohexan-1-amine hydrochloride | |
CAS RN |
1311315-59-9 | |
Record name | Cyclohexanamine, 4-methoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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